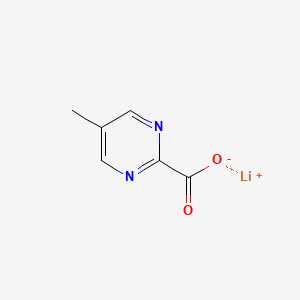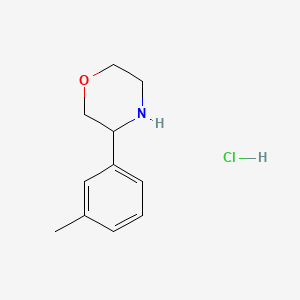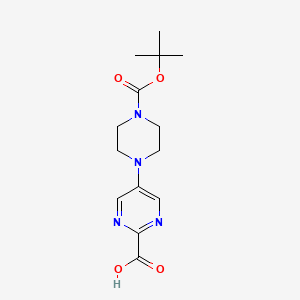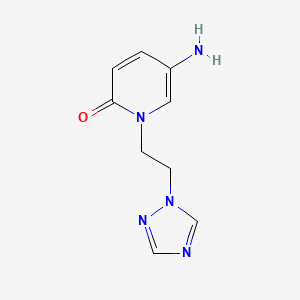
1-(2-(1h-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one typically involves a multi-step process. One common method starts with the N-alkylation of 1,2,4-triazole with an appropriate alkyl halide, such as ethyl 2-chloroacetate, in the presence of a base like anhydrous potassium carbonate under reflux conditions . This intermediate is then subjected to further reactions, such as amidation, to introduce the aminopyridinone moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the pyridine ring.
科学的研究の応用
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the aminopyridinone moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole ring but differ in their substituents and overall structure.
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: These compounds also contain a triazole ring but have different functional groups and applications.
Uniqueness
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is unique due to its combination of the triazole and aminopyridinone moieties
特性
分子式 |
C9H11N5O |
|---|---|
分子量 |
205.22 g/mol |
IUPAC名 |
5-amino-1-[2-(1,2,4-triazol-1-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C9H11N5O/c10-8-1-2-9(15)13(5-8)3-4-14-7-11-6-12-14/h1-2,5-7H,3-4,10H2 |
InChIキー |
VSCOECBGSCFRAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1N)CCN2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


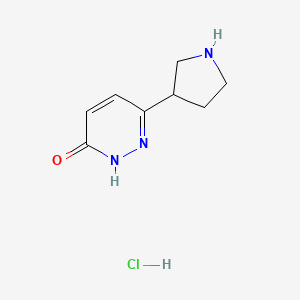

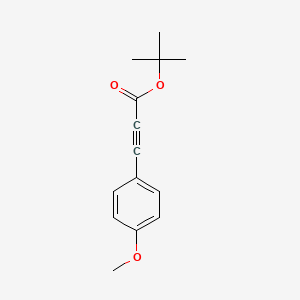
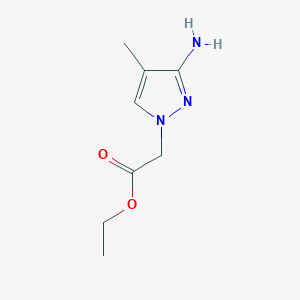

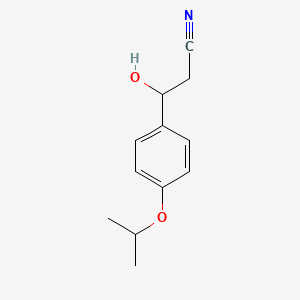
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)

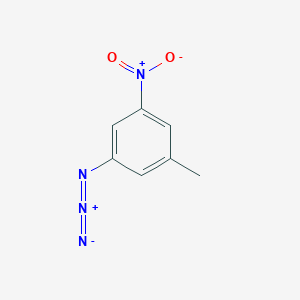
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
